4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. Through processes like amidation, Friedel-Crafts acylation, and hydration, researchers have developed methods to synthesize these compounds with reasonable overall yields, exemplified by the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a 62.4% yield (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been elucidated through various techniques, including crystallography. Studies on derivatives such as (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate have revealed differences in molecular conformation, particularly in the inclination angles of phenoxycarbonyl rings relative to the piperidine ring plane (B. Raghuvarman et al., 2014).
Chemical Reactions and Properties
Piperidine compounds undergo various chemical reactions, leading to the synthesis of potential imaging agents for CB(1) receptors, as shown in the preparation of [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide. This showcases the chemical versatility and reactivity of these compounds (J. Kumar et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of piperidine derivatives can be significantly influenced by the nature of their substituents. For instance, the synthesis and evaluation of tritium-labeled compounds for studying GABA transporter substances highlight the importance of physical characteristics in determining the suitability of these compounds for specific research applications (R. Schirrmacher et al., 2000).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity and stability, are subjects of intense study. Investigations into the electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid have provided insights into the electronic properties and reactivity of these compounds (A. Krauze et al., 2004). Additionally, spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV spectroscopy, offer detailed information on the molecular structure and dynamics of compounds like 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (V. Vitnik & Ž. Vitnik, 2015).
Scientific Research Applications
Synthesis and Application in Organic Chemistry : Piperidine-4-carboxylic acid derivatives are used in organic synthesis, like in the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This process involves amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Palladium-Catalyzed CH Functionalization : These derivatives are also significant in the field of medicinal chemistry synthesis, particularly in oxindole synthesis via palladium-catalyzed CH functionalization (J. Magano et al., 2014).
Acetyl-CoA Carboxylase Inhibition : Novel (4-piperidinyl)-piperazine derivatives synthesized as non-selective inhibitors of ACC1/2 show potent inhibitory activities in enzyme and cell-based assays. These compounds have demonstrated the potential for reducing hepatic de novo fatty acid synthesis after oral administration (Tomomichi Chonan et al., 2011).
Antimicrobial Activity : Piperidine-4-carboxylic acid derivatives have been studied for their antimicrobial activity. For instance, derivatives synthesized from Ethyl piperidin-4-carboxylate showed potential antibacterial effects against various human pathogenic bacteria (Kashif Iqbal et al., 2017).
In Synthesis of Cardiovascular Agents : Derivatives of piperidine-4-carboxylic acid are used in the synthesis of cardiovascular active compounds, like nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid (A. Krauze et al., 2004).
Applications in Cancer Research : Some derivatives of piperidine-4-carboxylic acid have been evaluated as promising anticancer agents. This includes the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showing strong potential against cancer cells (A. Rehman et al., 2018).
Future Directions
properties
IUPAC Name |
4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRHRDBZSUVEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
CAS RN |
1082207-48-4 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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